molecular formula C10H12F3N B12966982 (R)-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine

(R)-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine

Katalognummer: B12966982
Molekulargewicht: 203.20 g/mol
InChI-Schlüssel: VVHWYTNEPMQYEX-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine is an organic compound that belongs to the class of amines. This compound features a propan-1-amine backbone with a difluoromethyl and a fluorophenyl group attached to it. The presence of fluorine atoms in its structure often imparts unique chemical and biological properties, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide under specific reaction conditions.

    Formation of the Propan-1-amine Backbone: The final step involves the formation of the propan-1-amine backbone through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of ®-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds or amine derivatives.

Wissenschaftliche Forschungsanwendungen

®-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-1-(5-(Trifluoromethyl)-2-fluorophenyl)propan-1-amine
  • ®-1-(5-(Difluoromethyl)-2-chlorophenyl)propan-1-amine
  • ®-1-(5-(Difluoromethyl)-2-bromophenyl)propan-1-amine

Uniqueness

®-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine is unique due to the specific arrangement of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group, in particular, imparts distinct properties compared to other halogenated analogs.

Eigenschaften

Molekularformel

C10H12F3N

Molekulargewicht

203.20 g/mol

IUPAC-Name

(1R)-1-[5-(difluoromethyl)-2-fluorophenyl]propan-1-amine

InChI

InChI=1S/C10H12F3N/c1-2-9(14)7-5-6(10(12)13)3-4-8(7)11/h3-5,9-10H,2,14H2,1H3/t9-/m1/s1

InChI-Schlüssel

VVHWYTNEPMQYEX-SECBINFHSA-N

Isomerische SMILES

CC[C@H](C1=C(C=CC(=C1)C(F)F)F)N

Kanonische SMILES

CCC(C1=C(C=CC(=C1)C(F)F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.